

A Spectroscopic Showdown: N-(2-hydroxyethyl)-4-methoxybenzamide and Its Structural Cousins

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Compound of Interest

N-(2-hydroxyethyl)-4methoxybenzamide

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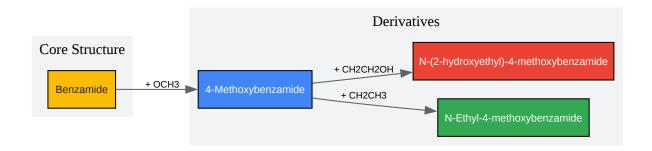
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In the realm of molecular analysis, spectroscopic techniques are indispensable tools for elucidating the structural intricacies of organic compounds. This guide provides a comparative analysis of the spectroscopic properties of **N-(2-hydroxyethyl)-4-methoxybenzamide** alongside its structurally related counterparts: 4-methoxybenzamide, N-ethyl-4-methoxybenzamide, and the parent compound, benzamide. Through a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, we aim to highlight the key spectral features that differentiate these molecules, offering valuable insights for researchers in drug discovery and materials science.

Structural Relationships and Spectroscopic Implications

The core structure shared by these compounds is the 4-methoxybenzamide moiety, with variations in the N-substituent. These substitutions—ranging from a simple amide in 4-methoxybenzamide to an ethyl group in N-ethyl-4-methoxybenzamide and a hydroxyethyl group in N-(2-hydroxyethyl)-4-methoxybenzamide—introduce distinct electronic and steric environments, which are reflected in their spectroscopic signatures.





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Figure 1. Structural relationship of the compared benzamide derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **N-(2-hydroxyethyl)-4-methoxybenzamide** and its related structures. The data has been compiled from various spectral databases and scientific literature.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons	-ОСН₃	N-H	Other Protons
N-(2- hydroxyethyl)-4- methoxybenzami de	~7.8 (d, 2H), ~6.9 (d, 2H)	~3.8	~6.7 (t)	~3.7 (q, 2H, - NCH ₂), ~3.5 (t, 2H, -CH ₂ OH), ~2.5 (t, 1H, -OH)
4- Methoxybenzami de	7.89 (d, 2H), 6.99 (d, 2H)[1]	3.81[1]	7.88 (br s, 1H), 7.24 (br s, 1H)[1]	-
N-Ethyl-4- methoxybenzami de	~7.7 (d, 2H), ~6.9 (d, 2H)	~3.8	~6.1 (br s)	~3.4 (q, 2H, - NCH ₂), ~1.2 (t, 3H, -CH ₃)
Benzamide	7.93-7.45 (m, 5H)	-	8.05 (br s, 1H), 7.47 (br s, 1H)	-



Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compoun d	C=O	Aromatic C-O	Aromatic C-N	Other Aromatic C	-ОСН₃	Other Aliphatic C
N-(2- hydroxyeth yl)-4- methoxybe nzamide	~167	~162	~127	~129, ~114	~55	~61 (- CH ₂ OH), ~43 (- NCH ₂)
4- Methoxybe nzamide	169.1	161.7	127.2	128.8, 113.2	55.1	-
N-Ethyl-4- methoxybe nzamide	~167	~162	~127	~129, ~114	~55	~35 (- NCH ₂), ~15 (-CH ₃)
Benzamide	169.9	-	134.6	131.2, 128.3, 127.3	-	-

Table 3: IR Spectroscopic Data (Key Absorptions in cm^{-1})



Compound	N-H Stretch	C=O Stretch	C-O-C Stretch	O-H Stretch
N-(2- hydroxyethyl)-4- methoxybenzami de	~3300	~1630	~1250, ~1030	~3400 (broad)
4- Methoxybenzami de	3413, 3175	1655	1257, 1031	-
N-Ethyl-4- methoxybenzami de	~3300	~1630	~1250, ~1030	-
Benzamide	3362, 3169	1659	-	-

Table 4: UV-Vis Spectroscopic Data (λmax in nm)

Compound	λmax (Solvent)
N-(2-hydroxyethyl)-4-methoxybenzamide	~250 (Ethanol)
4-Methoxybenzamide	252 (Ethanol)
N-Ethyl-4-methoxybenzamide	~250 (Ethanol)
Benzamide	225, 268 (Water)

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. Below are generalized experimental protocols for each of the key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-10 mg) was prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on



a spectrometer operating at a frequency of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectra were obtained using an FTIR spectrometer. Solid samples were prepared as KBr pellets by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. The spectra were recorded in the 4000-400 cm⁻¹ range.

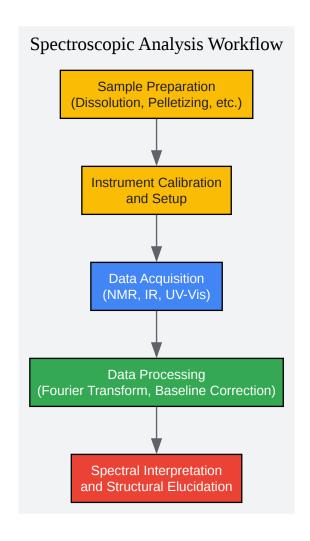
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Solutions of the compounds were prepared in a suitable solvent (e.g., ethanol) at a concentration of approximately 10⁻⁵ M. The spectra were scanned over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length.

Experimental Workflow and Data Analysis

The process of spectroscopic analysis follows a systematic workflow to ensure accurate and reproducible results. This involves sample preparation, instrument setup, data acquisition, and subsequent data processing and interpretation.





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References

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